molecular formula C7H3Br2FO2 B6162317 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde CAS No. 886493-33-0

3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde

Cat. No. B6162317
CAS RN: 886493-33-0
M. Wt: 297.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde” is a chemical compound with the molecular formula C7H3Br2FO2 . It contains multiple functional groups including two bromo groups, one fluoro group, a hydroxy group, and an aldehyde group. This suggests that it could participate in a variety of chemical reactions.


Molecular Structure Analysis

The compound contains a benzene ring which is a planar, cyclic and aromatic molecule. The presence of two bromo groups, one fluoro group, a hydroxy group, and an aldehyde group would significantly alter the electronic structure of the benzene ring and could potentially affect its reactivity .


Chemical Reactions Analysis

Given the functional groups present in the compound, it could potentially undergo a variety of chemical reactions. The bromo groups could be displaced in nucleophilic substitution reactions, the aldehyde group could undergo nucleophilic addition reactions, and the hydroxy group could participate in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde and hydroxy groups would likely make the compound somewhat polar and could affect its solubility in different solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, which as mentioned, are likely influenced by its functional groups. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde involves the bromination and fluorination of 2-hydroxybenzaldehyde.", "Starting Materials": [ "2-hydroxybenzaldehyde", "bromine", "hydrobromic acid", "fluorine gas", "acetic acid", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Bromination of 2-hydroxybenzaldehyde with bromine and hydrobromic acid in acetic acid to form 3,5-dibromo-2-hydroxybenzaldehyde.", "Step 2: Fluorination of 3,5-dibromo-2-hydroxybenzaldehyde with fluorine gas in the presence of sulfuric acid and water to form 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde." ] }

CAS RN

886493-33-0

Molecular Formula

C7H3Br2FO2

Molecular Weight

297.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.